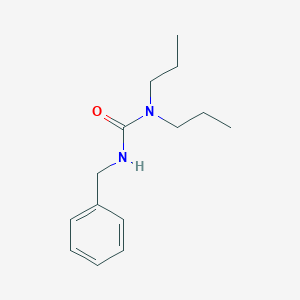
Urea, N'-(phenylmethyl)-N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(phenylmethyl)-N,N-dipropyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(phenylmethyl)-N,N-dipropyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe . Alternative methods that avoid the use of phosgene are being developed to improve the sustainability of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(phenylmethyl)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-substituted ureas can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Urea, N’-(phenylmethyl)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study protein denaturation and interactions due to its ability to disrupt hydrogen bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of Urea, N’-(phenylmethyl)-N,N-dipropyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can disrupt protein structures by interfering with hydrogen bonding, leading to denaturation . This property makes it useful in studying protein folding and stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenylurea: Another N-substituted urea with two phenyl groups attached to the nitrogen atoms.
N,N’-Diethylurea: A derivative with two ethyl groups instead of propyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups.
Uniqueness
Urea, N’-(phenylmethyl)-N,N-dipropyl- is unique due to the presence of both phenylmethyl and propyl groups, which confer distinct chemical properties and reactivity compared to other N-substituted ureas. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Propiedades
Número CAS |
100906-79-4 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-benzyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
Clave InChI |
GCEAYZPQYUUXAW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
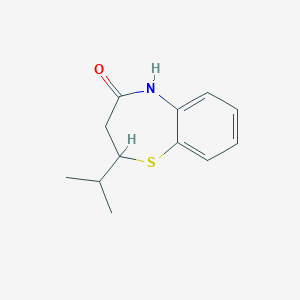
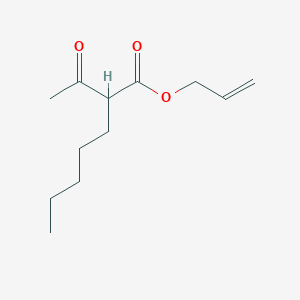
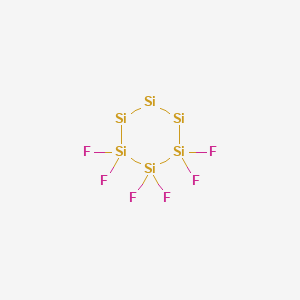
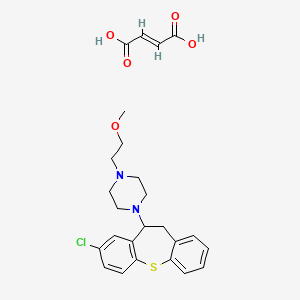
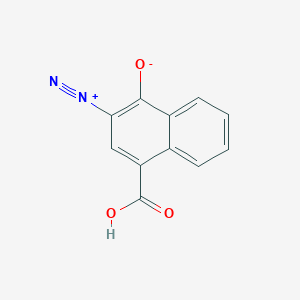
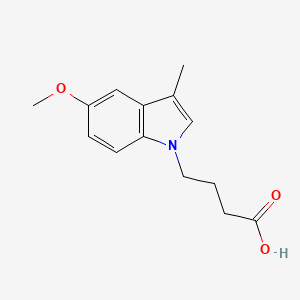


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
